Boc vs. Free Amine: XLogP3-AA Lipophilicity Comparison for Blood-Brain Barrier and Membrane Permeability Optimization
The Boc-protected target compound exhibits an XLogP3-AA of 2.6, versus 1.7 for the free amine analog 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-61-3), representing a +0.9 log unit increase in computed lipophilicity [1][2]. This difference places the target compound within the optimal CNS drug-like lipophilicity window (XLogP 2–4), while the free amine falls below it, suggesting superior passive membrane permeability and potential blood-brain barrier penetration for the Boc-protected intermediate or its downstream derivatives [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-61-3): XLogP3-AA = 1.7 |
| Quantified Difference | +0.9 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
A 0.9 log unit higher XLogP3 directly correlates with improved membrane permeability and CNS exposure potential, making the target compound a strategically superior intermediate for neuroscience or intracellular target programs compared to the free amine analog.
- [1] PubChem. (2025). Compound Summary for CID 57366764: 2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 356899: 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. View Source
